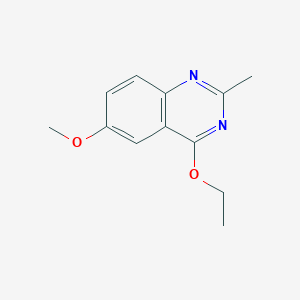
4-Ethoxy-6-methoxy-2-methylquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-6-methoxy-2-methylquinazoline is a heterocyclic aromatic organic compound. It belongs to the quinazoline family, which is known for its diverse biological and pharmacological activities. This compound is characterized by the presence of an ethoxy group at the 4th position, a methoxy group at the 6th position, and a methyl group at the 2nd position on the quinazoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-6-methoxy-2-methylquinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-ethoxy-6-methoxybenzamide with formic acid or formamide under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are environmentally benign can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethoxy-6-methoxy-2-methylquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Ethoxy-6-methoxy-2-methylquinazoline has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinazoline derivatives are known for their therapeutic potential, and this compound may be explored for drug development.
Industry: It can be used in the development of agrochemicals and other industrial applications.
Mecanismo De Acción
The mechanism of action of 4-Ethoxy-6-methoxy-2-methylquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylquinazoline: Similar structure but lacks the ethoxy and methoxy groups.
6-Methoxyquinazoline: Lacks the ethoxy and methyl groups.
2-Methylquinazoline: Lacks the ethoxy and methoxy groups.
Uniqueness
4-Ethoxy-6-methoxy-2-methylquinazoline is unique due to the presence of all three substituents (ethoxy, methoxy, and methyl) on the quinazoline ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other quinazoline derivatives.
Propiedades
Fórmula molecular |
C12H14N2O2 |
|---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
4-ethoxy-6-methoxy-2-methylquinazoline |
InChI |
InChI=1S/C12H14N2O2/c1-4-16-12-10-7-9(15-3)5-6-11(10)13-8(2)14-12/h5-7H,4H2,1-3H3 |
Clave InChI |
QUVOFZMRYJYAMC-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC(=NC2=C1C=C(C=C2)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-5H-chromeno[4,3-d]pyrimidine](/img/structure/B11888743.png)
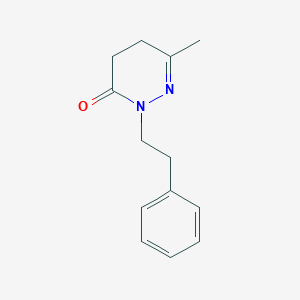
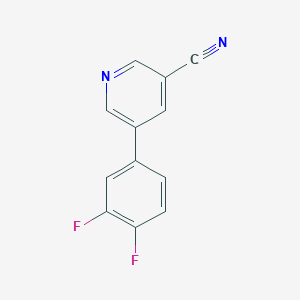
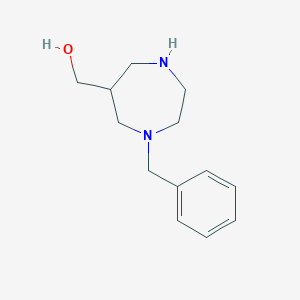
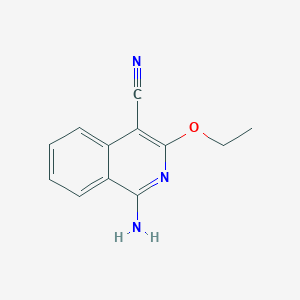


![3-(4-Fluorophenyl)imidazo[1,2-A]pyridine](/img/structure/B11888792.png)
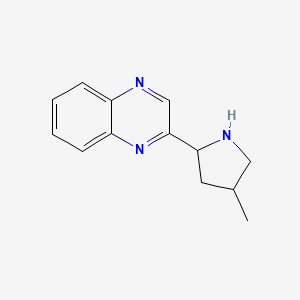


![2',3',4',9'-Tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]](/img/structure/B11888805.png)
![4-Methyl-4-[(trimethylsilyl)oxy]oxane-2,6-dione](/img/structure/B11888813.png)
